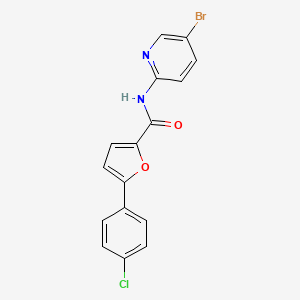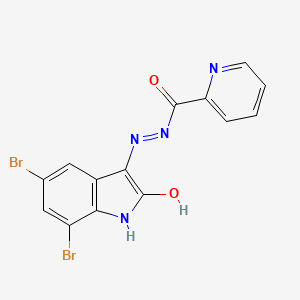![molecular formula C23H21N3O3 B3739848 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3739848.png)
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
描述
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MIQ belongs to the class of isoquinoline derivatives and has been found to possess a range of pharmacological properties.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but several studies have proposed possible mechanisms. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells, which may contribute to its selective cytotoxicity.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to possess a range of biochemical and physiological effects. Several studies have shown that 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to inhibit the production of inflammatory cytokines, which may be responsible for its anti-inflammatory activity. Additionally, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, including its selective cytotoxicity against cancer cells, anti-inflammatory activity, and antiviral properties. However, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione also has several limitations, including its low solubility in water and potential toxicity at high concentrations. Additionally, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione may exhibit different pharmacological properties depending on the cell type and experimental conditions, which may complicate data interpretation.
未来方向
Several future directions for 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione research have been proposed, including the development of more efficient synthesis methods, the investigation of its pharmacokinetic properties, and the evaluation of its potential as a therapeutic agent in preclinical and clinical studies. Additionally, the use of 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity. Further studies are needed to fully understand the pharmacological properties of 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential as a therapeutic agent.
科学研究应用
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have demonstrated that 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits selective cytotoxicity against cancer cells, making it a promising candidate for cancer treatment. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
属性
IUPAC Name |
2-(4-methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-29-16-7-5-15(6-8-16)26-22(27)18-4-2-3-17-20(25-13-11-24-12-14-25)10-9-19(21(17)18)23(26)28/h2-10,24H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHKVJWZHZIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCNCC5)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B3739779.png)

![1,5-dimethyl-2-phenyl-4-(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylideneamino)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3739790.png)
![N-(2,5-dimethoxyphenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3739796.png)
![methyl [5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3739799.png)
![3,4,5-triethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3739806.png)
![4-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3739822.png)
![methyl 4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoate](/img/structure/B3739826.png)
![N-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B3739840.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3739841.png)


![2-chloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3739871.png)
![7-[(4-bromobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3739875.png)